N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is an organic compound that features a furan ring, a methoxy group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide typically involves the reaction of furan-2-ylmethylamine with 2-methoxy-2-phenylbutylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Furan-2-ylmethylamine is reacted with oxalyl chloride to form furan-2-ylmethyl oxalyl chloride.
Step 2: The furan-2-ylmethyl oxalyl chloride is then reacted with 2-methoxy-2-phenylbutylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving furan-containing compounds.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and oxalamide moiety could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)acrylamide
- 3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide
- N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide
Uniqueness
N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is unique due to the presence of both a furan ring and an oxalamide moiety, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-methoxy-2-phenylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-3-18(23-2,14-8-5-4-6-9-14)13-20-17(22)16(21)19-12-15-10-7-11-24-15/h4-11H,3,12-13H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUSIQGDXGJJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NCC1=CC=CO1)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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